

Application Notes and Protocols: Thiosulfuric Acid in Iodometric Titrations 1 Determination

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Compound of Interest		
Compound Name:	Thiosulfuric acid	
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These application notes provide a comprehensive overview and detailed protocols for the use of thiosulfuric acid (via its stable salt, sodium thiosulfu titrations for the quantitative determination of iodine. This method is a cornerstone of analytical chemistry with wide-ranging applications in pharmace environmental monitoring, and quality control.

Principle of Iodometric Titration

lodometric titration is an indirect method of analysis. In the context of iodine determination, it involves the titration of iodine with a standardized solutic thiosulfate. The underlying principle is the quantitative oxidation of thiosulfate ions (

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S_2 O_3^{2-} S2032-
) by iodine (
I_2 I 2
) to form tetrathionate ions (
S_4 O_6^{2-} S4062-
), while iodine is reduced to iodide ions (
I^{-}I-
).[1][2]
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The key reaction is:

$$I_2 + 2S_2 O_3^{2-} \rightarrow 2I^- + S_4 O_6^{2-} \text{I2+2S2032-} \rightarrow 2\text{I-+S4062-}$$

[3]

The endpoint of the titration is typically detected using a starch indicator. Starch forms a deep blue-black complex with iodine, and the disappearance marks the complete consumption of iodine by the thiosulfate solution.[3][4] For accurate results, the sodium thiosulfate solution must be standardized standard.[5][6]

Data Presentation

Table 1: Reagents for 0.1 M Sodium Thiosulfate Solution Preparation and Standardization

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Reagent	Formula	Molar Mass (g/mol)	Quantity for 1 L of 0.1 M Solution	Purpose
Sodium Thiosulfate Pentahydrate	$Na_2S_2O_3\cdot 5H_2O$ Na2S2O3 \cdot 5H2O	248.18	~25 g	Titrant
Sodium Carbonate	<i>Na</i> ₂ <i>CO</i> ₃ Na2C03	105.99	~0.2 g	Stabilizer[6][7]
Potassium Dichromate (Primary Standard)	$K_2Cr_2O_7$ K2Cr207	294.18	~0.21 g (for standardization)	Primary Standard[6][7]
Potassium lodide	KI	166.00	~3 g (for standardization)	To react with the primal standard to liberate iod
Hydrochloric Acid (concentrated)	HCI	36.46	~5 mL (for standardization)	To acidify the solution f reaction between the p standard and KI[6][7]
	<i>NaHCO</i> ₃NaHC03	84.01	~2 g (for standardization)	To react with acid and (
Sodium Bicarbonate				<i>CO</i> ₂ C02
				atmosphere, preventing oxidation of iodide.[6][7

Table 2: Key Reactions and Stoichiometry

Reaction	Stoichiometric Ratio			
	1 mole			
Standardization:	$K_2 C r_2 O_7 K 2 C r 2 O 7$			
$Cr_2O_7^{2^-} + 6I^- + 14H^+ \rightarrow 2Cr^{3^+} + 3I_2 + 7H_2O$ Cr2O72-+6I-+14H+ \rightarrow 2Cr3++3I2+7H2O	liberates 3 moles of			
	I_2 I2			
	1 mole			
Titration:	I_2 I2			
$I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$ I2+2S2032- \rightarrow 2I-+S4062-	reacts with 2 moles of			
	$Na_{2}S_{2}O_{3}$ Na2S203			
Overall Standardization: 1 mole				
$K_2Cr_2O_7$ K2Cr207				
is equivalent to 6 moles of	1:6			
$Na_2S_2O_3$ Na2S203				

Experimental Protocols

- Make a paste by suspending 1 g of soluble starch in 10-30 mL of deionized water.[5][8][9]
- Bring 100 mL of deionized water to a boil in a separate beaker.[5][8]
- Pour the starch paste into the boiling water with continuous stirring.[8]



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- Continue to boil for 1-2 minutes until the solution becomes clear or translucent.[5][9]
- Allow the solution to cool. If a precipitate forms, decant the clear supernatant for use.[5]
- Note: It is highly recommended to use a freshly prepared starch solution for each titration, as it is susceptible to microbial degradation.[8] For longe preservative such as mercuric iodide or salicylic acid can be added.[5][8]
- · Weigh approximately 25 g of sodium thiosulfate pentahydrate (

 $Na_2S_2O_3 \cdot 5H_2O$ Na2S2O3 · 5H2O

).[7]

- Transfer the weighed solid to a 1000 mL volumetric flask.
- Add approximately 0.2 g of sodium carbonate to stabilize the solution.[6][7]
- Dissolve the solids in about 800 mL of freshly boiled and cooled deionized water.[10]
- Once fully dissolved, dilute to the 1000 mL mark with deionized water.
- Stopper the flask and mix the solution thoroughly by inversion.
- It is advisable to let the solution stand for at least one hour before proceeding with standardization.[7]
- · Accurately weigh about 0.21 g of previously dried primary standard potassium dichromate (

 $K_2 Cr_2 O_7 K2Cr207$

) into a 500 mL glass-stoppered conical flask.[6][7]

- Dissolve the potassium dichromate in 100 mL of deionized water.[6][7]
- Carefully add 3 g of potassium iodide (KI), 2 g of sodium bicarbonate (

 $NaHCO_3$ NaHC03

), and 5 mL of concentrated hydrochloric acid (HCl).[6][7]

- Gently stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 10 minutes.[6][7][11] This reaction liberates iodine.
- Rinse the stopper and the inner walls of the flask with deionized water.
- Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a yellowish-green or pale straw color.[3][7]
- Add 2-3 mL of the 1% starch indicator solution. The solution should turn a deep blue-black color.
- Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a clear or pale green solution.[3][7] This is
- · Record the volume of the sodium thiosulfate solution used.
- · Repeat the titration at least two more times to ensure reproducibility.
- Perform a blank determination using the same procedure but without the potassium dichromate.[7]
- · Calculate the molarity of the sodium thiosulfate solution using the following formula:

 $Molarity(M) = \frac{\text{mass of } K_2 C_{T_2} O_7 \text{ (g)}}{49.04 \times \text{(Volume of } Na_2 S_2 O_3 \text{ (mL)} - \text{Volume of blank (mL))}} \text{Molarity(M)} = 49.04 \times \text{(Volume of Na2S203 (mL)} - \text{Volume of blank (mL))} \text{mass of } K_2 C_{T_2} O_7 \text{ (g)}$ [7]

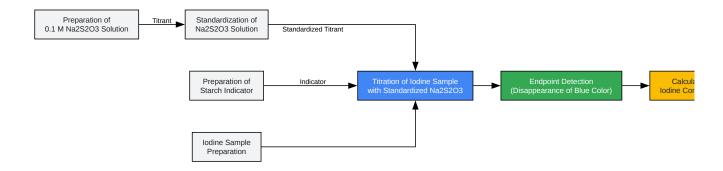


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- Accurately transfer a known volume or mass of the iodine-containing sample into a conical flask.
- · Dilute with deionized water if necessary.
- Titrate directly with the standardized sodium thiosulfate solution until the solution becomes pale yellow.[11]
- Add 2-3 mL of 1% starch indicator solution, which will result in a deep blue-black color.
- Continue the titration dropwise with constant swirling until the blue color disappears.
- Record the volume of sodium thiosulfate solution used at the endpoint.
- Calculate the amount of iodine in the sample based on the stoichiometry of the reaction (1 mole of

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I_2\, {\tt I2} reacts with 2 moles of Na_2\, S_2\, O_3\, {\tt Na}\, {\tt 2S2O3} ).
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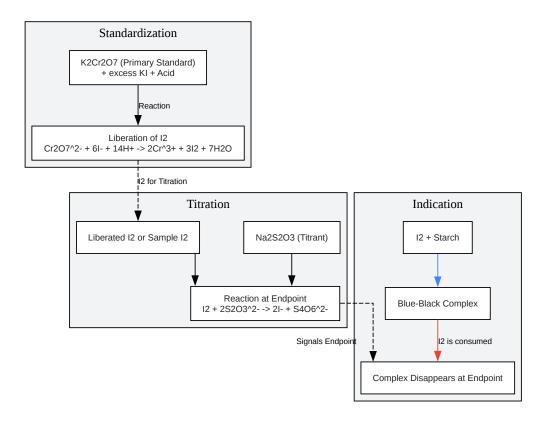
Visualizations



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Caption: Workflow for Iodine Determination via Iodometric Titration.





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Caption: Key Chemical Reactions in Iodometric Titration.

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